Cas no 65652-34-8 (hexane-1,6-diol, compound with N-ethyldibutylamine (1:2))
65652-34-8 structure
Product Name:hexane-1,6-diol, compound with N-ethyldibutylamine (1:2)
CAS-nummer:65652-34-8
MF:C26H60N2O2
MW:432.766808509827
CID:1690781
PubChem ID:105202
Update Time:2025-04-21
hexane-1,6-diol, compound with N-ethyldibutylamine (1:2) Chemische en fysische eigenschappen
Naam en identificatie
-
- hexane-1,6-diol, compound with N-ethyldibutylamine (1:2)
- 1,6-Hexanediol, compd. with N-butyl-N-ethyl-1-butanamine (1:2)
- hexane-1,6-diol - N-butyl-N-ethylbutan-1-amine (1:2)
- N-butyl-N-ethylbutan-1-amine,hexane-1,6-diol
- EINECS 265-858-2
- 65652-34-8
- NS00088076
- DTXSID1073602
-
- Inchi: 1S/2C10H23N.C6H14O2/c2*1-4-7-9-11(6-3)10-8-5-2;7-5-3-1-2-4-6-8/h2*4-10H2,1-3H3;7-8H,1-6H2
- InChI-sleutel: HHBUMQWRCZAUOD-UHFFFAOYSA-N
- LACHT: OCCCCCCO.N(CC)(CCCC)CCCC.N(CC)(CCCC)CCCC
Berekende eigenschappen
- Exacte massa: 432.4658
- Monoisotopische massa: 432.46547916g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 19
- Complexiteit: 94.8
- Aantal covalent gebonden eenheden: 3
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 46.9Ų
Experimentele eigenschappen
- PSA: 46.94
hexane-1,6-diol, compound with N-ethyldibutylamine (1:2) Gerelateerde literatuur
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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